N4-benzyl-N2-(2-methoxyphenyl)quinazoline-2,4-diamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N4-benzyl-N2-(2-methoxyphenyl)quinazoline-2,4-diamine hydrochloride” is a derivative of quinazoline . Quinazoline is a well-known heterocyclic compound with the chemical formula C8H6N2 . It is a light yellow crystalline solid also known as 1,3-diazanaphthalene, which comprises one benzene and one pyrimidine ring .
Synthesis Analysis
Quinazoline derivatives, including “this compound”, have been synthesized and tested for various biological activities . The synthesis of quinazoline was first reported through decarboxylation of 2-carboxy derivative by August Bischler and Lang in 1895 . Anthranilic acid on treatment with amide resulted in 4-oxo-3,4-dihydroquinazolines by Niementowski synthesis .Molecular Structure Analysis
Quinazoline is a heterocyclic system having two aromatic six-membered rings. One of them contains two nitrogen atoms named as pyrimidine ring and this ring is fused to the second aromatic benzene ring . Therefore, quinazoline is a phenyl pyrimidine compound .Chemical Reactions Analysis
Quinazoline and its derivatives have been involved in various chemical reactions. For instance, molecular iodine catalyses a benzylic sp3 C-H bond amination of 2-aminobenzaldehydes and 2-aminobenzophenones with benzylamines to provide quinazolines . An efficient iridium-catalyzed acceptorless dehydrogenative coupling (ADC) reaction of 2-aminoarylmethanols and amides or nitriles provides various quinazolines .Scientific Research Applications
Inhibition of Phosphodiesterases
N4-benzyl-N2-(2-methoxyphenyl)quinazoline-2,4-diamine derivatives have been explored for their ability to inhibit cyclic GMP phosphodiesterases (cGMP-PDE), which are enzymes involved in the regulation of intracellular levels of cyclic nucleotides. These compounds have shown potent and selective inhibitory activity, which could be beneficial for treating various cardiovascular diseases. For example, a study synthesized various 4-[[3,4-(methylenedioxy)benzyl]amino]quinazolines and evaluated their inhibitory activities toward cGMP-PDE from porcine aorta, demonstrating the potential of quinazoline derivatives in dilating coronary arteries via potent and specific inhibition of cGMP-PDE (Takase et al., 1994).
Antibacterial Agents
Quinazoline derivatives have also been investigated for their antibacterial properties. A series of N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine derivatives were synthesized and tested against various bacterial strains, demonstrating significant antibacterial activities. This suggests that quinazoline compounds could serve as a basis for developing new antibacterial agents (Jiang et al., 2017).
Synthetic Methodologies
The synthesis and structural investigation of polybenzoquinazolines have been reported, indicating the utility of quinazoline derivatives in material science and organic synthesis. For instance, benzo[h]-naphth[1,2-f]quinazolines and benzo[h]-phenanthren[9,10-f]quinazoines were synthesized via intramolecular dehydration of photocyclization, showcasing the versatility of quinazoline scaffolds in constructing complex molecular architectures (Wei et al., 2016).
Pharmacological Screening
Quinazoline derivatives have been synthesized and screened for their antimicrobial, analgesic, and anti-inflammatory properties. This demonstrates the broad spectrum of biological activities that quinazoline compounds can exhibit, making them valuable in the development of new therapeutic agents (Dash et al., 2017).
Mechanism of Action
Target of Action
N4-benzyl-N2-(2-methoxyphenyl)quinazoline-2,4-diamine hydrochloride, also known as GNF-Pf-3695, is primarily targeted against bacterial strains. It has been synthesized and tested for antibacterial activity against five bacterial strains .
Pharmacokinetics
It is noted that selected front runners were screened for their drug metabolism and pharmacokinetics (dmpk) properties in vitro to assess their potential for further development .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth. It has shown good activities with minimum inhibitory concentrations (MICs) of 3.9 μg mL −1 against E. coli, S. aureus and S. epidermidis and 7.8 μg mL −1 against MRSA .
Future Directions
Quinazoline and its derivatives have drawn immense attention owing to their significant biological activities . Future research may focus on designing and synthesizing more biologically active candidates based on the quinazoline scaffold . Additionally, further investigation into the biological activities and mechanisms of action of these compounds could lead to the development of new therapeutic agents .
Properties
IUPAC Name |
4-N-benzyl-2-N-(2-methoxyphenyl)quinazoline-2,4-diamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O.ClH/c1-27-20-14-8-7-13-19(20)25-22-24-18-12-6-5-11-17(18)21(26-22)23-15-16-9-3-2-4-10-16;/h2-14H,15H2,1H3,(H2,23,24,25,26);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWSFBVXBOJFBCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC3=CC=CC=C3C(=N2)NCC4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.